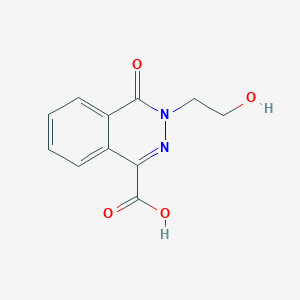

3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

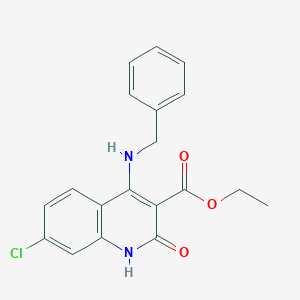

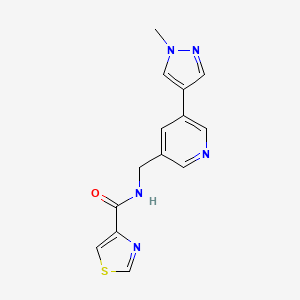

The compound "3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid" is a derivative of phthalazine, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity, given the presence of the hydroxyethyl group and the carboxylic acid moiety.

Synthesis Analysis

The synthesis of related phthalazine derivatives has been explored in several studies. For instance, a general three-step synthesis yielding chlorophthalazines with good overall yields has been described, which involves the reaction of N,N-dimethylaminophthalimide with organometallic reagents to afford hydroxyisoindolinones, followed by reaction with hydrazine and chlorination . Another study reports the synthesis of 3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids through the condensation of o-aminothiophenols with diethyl 2-bromo-2-methylmalonate, followed by alkylation and hydrolysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction structural analysis has been used to determine the structure of similar compounds, such as 4-hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ^6,1-benzothiazine-3-carboxamides, which exist as internal salts . This technique could be employed to elucidate the precise molecular structure of "3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid" and confirm the configuration of its stereocenters.

Chemical Reactions Analysis

The reactivity of phthalazine derivatives can be quite varied. For example, the mass spectral study of benzothiazine derivatives has shown a tendency to extrude SO2 . The hydroxyisoindolinones, which are precursors to chlorophthalazines, can undergo novel transformations, such as ring expansion or reaction with hydrazine to afford pyrazolyl benzoic acids and benzohydrazides . These findings suggest that "3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid" may also participate in unique chemical reactions, which could be explored to synthesize novel compounds or to modify its structure for potential applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid" are not detailed in the provided papers, related compounds have been synthesized and characterized. The physical properties such as solubility, melting point, and stability can be inferred from similar compounds like 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which are synthesized from salicylamide derivatives . The chemical properties, including acidity, basicity, and reactivity with various reagents, can be studied using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry, as has been done for other phthalazine derivatives .

Aplicaciones Científicas De Investigación

Green Synthesis and Organic Synthesis

- Biotechnological Preparation of Oxo- and Hydroxycarboxylic Acids : This study focuses on the biotechnological production of oxo- and hydroxycarboxylic acids for use in organic synthesis, emphasizing green conditions and the use of renewable raw materials. The acids produced, such as 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, are essential for synthesizing various chemical compounds, including hydrophilic triazines and benzotriazines, which have applications in total synthesis and pharmaceutical research (Aurich et al., 2012).

Synthesis of Heterocyclic Compounds

Synthesis of 3,4-Dihydro-4-oxo-2H-1,3-Benzoxazine-Carboxylic Acids : The study details the synthesis of various 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which are important in the development of new heterocyclic compounds. These acids result from the hydrolysis of corresponding esters and have diverse applications in chemical synthesis (Fitton & Ward, 1971).

Synthesis of Methyl Esters of Tetrahydropyrimidine Carboxylic Acids : This paper explores the synthesis of methyl esters of various carboxylic acids, which are significant in the development of novel heterocyclic compounds. The synthesized compounds have potential applications in pharmaceutical and chemical research (Gein et al., 2009).

Antimicrobial Activity

- Antimicrobial Activity of Substituted Alkanoic Acids : The research investigates the antimicrobial activities of various substituted alkanoic acids, highlighting their potential as new antimicrobial agents. The synthesized compounds are tested against a range of bacterial strains, demonstrating the importance of such compounds in medical research (Salvi et al., 2010).

Applications in Medicinal Chemistry

- Pyridonecarboxylic Acids as Antibacterial Agents : This study involves the synthesis and testing of various pyridonecarboxylic acids, particularly focusing on their antibacterial activities. These compounds are important in the development of new antibacterial drugs, with specific compounds showing promising results against various bacterial infections (Egawa et al., 1984).

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)-4-oxophthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-6-5-13-10(15)8-4-2-1-3-7(8)9(12-13)11(16)17/h1-4,14H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYWMLCMENHFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3002233.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)